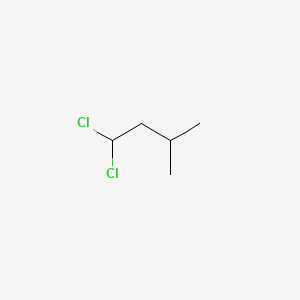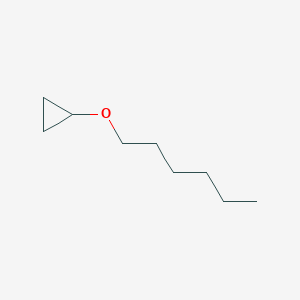
Butane, 1,1-dichloro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1,1-dichloro-3-methyl- is an organic compound with the molecular formula C₅H₁₀Cl₂. It is a derivative of butane, where two chlorine atoms are attached to the first carbon atom, and a methyl group is attached to the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butane, 1,1-dichloro-3-methyl- typically involves the chlorination of 3-methylbutane. This process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions usually include controlled temperature and pressure to ensure the selective formation of the desired dichlorinated product .
Industrial Production Methods: Industrial production of butane, 1,1-dichloro-3-methyl- follows similar principles but on a larger scale. The process involves the continuous flow of 3-methylbutane and chlorine gas through a reactor, with precise control over reaction parameters to maximize yield and purity. The product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Butane, 1,1-dichloro-3-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes, particularly under the influence of strong bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, often in non-polar solvents like ethanol or dimethyl sulfoxide.
Major Products:
Nucleophilic Substitution: The major products are substituted butanes, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes, such as 3-methyl-1-butene.
Applications De Recherche Scientifique
Butane, 1,1-dichloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: While not directly used in biological systems, its derivatives and reaction products can be of interest in medicinal chemistry for the development of pharmaceuticals.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of butane, 1,1-dichloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction .
Comparaison Avec Des Composés Similaires
Butane, 1,1-dichloro-3,3-dimethyl-: This compound has an additional methyl group on the third carbon atom, making it more sterically hindered and less reactive in nucleophilic substitution reactions.
Butane, 1,4-dichloro-: This compound has chlorine atoms on the first and fourth carbon atoms, leading to different reactivity patterns and applications.
Butane, 1,3-dichloro-2-methyl-: This compound has chlorine atoms on the first and third carbon atoms and a methyl group on the second carbon atom, resulting in unique chemical properties.
Uniqueness: Butane, 1,1-dichloro-3-methyl- is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its structure allows for selective nucleophilic substitution and elimination reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
625-66-1 |
|---|---|
Formule moléculaire |
C5H10Cl2 |
Poids moléculaire |
141.04 g/mol |
Nom IUPAC |
1,1-dichloro-3-methylbutane |
InChI |
InChI=1S/C5H10Cl2/c1-4(2)3-5(6)7/h4-5H,3H2,1-2H3 |
Clé InChI |
VXEMJASOVHTHLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

